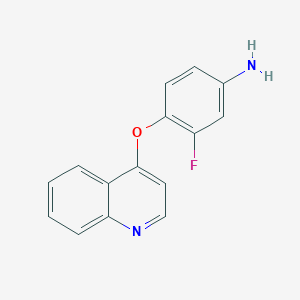

3-Fluoro-4-(quinolin-4-yloxy)aniline

描述

3-Fluoro-4-(quinolin-4-yloxy)aniline is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They often act by inhibiting various enzymes .

Mode of Action

Quinolines and fluoroquinolones, which share a similar structure, inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinolines are known to interfere with dna synthesis, which can affect a wide range of biochemical pathways .

Result of Action

Quinolines are known to have a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .

生物活性

3-Fluoro-4-(quinolin-4-yloxy)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F N O, with a molecular weight of approximately 227.23 g/mol. The presence of the fluorine atom and the quinoline moiety contributes to its unique properties and biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, which can lead to altered metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that can affect cell proliferation and survival.

Antimicrobial Activity

Research has shown that compounds with a quinoline structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinoline can inhibit the growth of various bacterial strains. The compound's fluorine substitution may enhance its lipophilicity, improving membrane permeability and thus increasing its antimicrobial efficacy.

| Compound | Target Organism | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 5.5 | |

| This compound | S. aureus | 6.2 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against cancer cell lines, indicating its potential as a therapeutic agent.

- Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12 μM, suggesting effective anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Fluorine Substitution : The introduction of fluorine at the 3-position enhances lipophilicity and may improve binding affinity to biological targets.

- Quinoline Moiety : Variations in the quinoline structure can lead to different biological profiles, emphasizing the importance of optimizing substituents for desired activities.

Research Findings

Recent studies have focused on optimizing derivatives of this compound for enhanced activity:

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Fluoro-4-(quinolin-4-yloxy)aniline, and what are the critical optimization parameters?

- Methodological Answer : Synthesis typically involves coupling reactions between quinoline derivatives and fluorinated aniline precursors. Key steps include:

- Nucleophilic Aromatic Substitution : Reacting 4-chloroquinoline with 3-fluoro-4-aminophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Catalytic Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination to link the quinoline and aniline moieties, requiring inert atmosphere and ligand optimization (e.g., XPhos) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Q. How is the structural integrity and purity of this compound validated in academic research?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns (e.g., ¹⁹F NMR δ ~ -120 ppm for meta-fluoro substitution) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%); retention time comparison with standards .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]⁺ calculated for C₁₅H₁₁FN₂O: 279.0834) .

Q. What is the role of the fluorine atom in modulating the compound’s physicochemical properties?

- Methodological Answer : Fluorine enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP ~2.9 via XLogP3), improving membrane permeability. Comparative studies with non-fluorinated analogs show 3–5× higher bioavailability in pharmacokinetic assays .

Advanced Research Questions

Q. How do structural modifications to the quinoline core influence c-Met kinase inhibition efficacy?

- Methodological Answer :

- SAR Insights :

| Modification | Effect on IC₅₀ (c-Met) | Key Interaction |

|---|---|---|

| Methoxy at C6/C7 | IC₅₀ ↓ 50% (15 nM) | Hydrogen bonding with hinge region |

| Pyridyl substitution | IC₅₀ ↑ 2× (30 nM) | Reduced hydrophobic packing |

- Experimental Design : Use enzyme-linked immunosorbent assays (ELISA) to measure kinase inhibition. Dose-response curves (1–100 nM) validate potency .

Q. What computational approaches are effective in predicting binding modes of derivatives with tyrosine kinases?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with c-Met ATP-binding pockets. Key residues: Met1160 (π-π stacking), Asp1222 (H-bond with NH₂) .

- QSAR Modeling : CoMFA/CoMSIA analyses using steric, electrostatic, and hydrophobic descriptors (q² >0.6, r² >0.9) .

Q. How can researchers resolve discrepancies in solubility measurements across experimental setups?

- Methodological Answer :

- Standardization : Prepare stock solutions in DMSO (<1% v/v in assay buffers) to avoid solvent effects .

- Aggregation Detection : Dynamic light scattering (DLS) to identify particulates; adjust pH or use surfactants (e.g., Tween-80) .

- Orthogonal Validation : Compare nephelometry (turbidity) with HPLC-UV quantification .

属性

IUPAC Name |

3-fluoro-4-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-9-10(17)5-6-15(12)19-14-7-8-18-13-4-2-1-3-11(13)14/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDTXRXYPIJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。